Cas no 929000-74-8 (3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone)

3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone is a fluorinated heterocyclic compound featuring a pyridinone core substituted with a cyano group and a 4-fluorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the cyano group enhances reactivity for further functionalization, while the fluorophenyl substituent contributes to metabolic stability and lipophilicity, potentially improving bioavailability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone structure
929000-74-8 structure
Product Name:3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
CAS No:929000-74-8
MF:C12H7FN2O
MW:214.195185899734
MDL:MFCD09258781
CID:856325
PubChem ID:26986022
Update Time:2025-10-05

3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
    • 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
    • 1-(4-Fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (ACI)
    • MFCD09258781
    • AKOS015836134
    • BS-22632
    • 3-Cyano-1,2-dihydro-1-(4-fluorophenyl)-2-oxopyridine
    • CS-0212301
    • 929000-74-8
    • SB55246
    • DTXSID20650480
    • MDL: MFCD09258781
    • Inchi: 1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H
    • InChI Key: HXOAMKBZUPAIPT-UHFFFAOYSA-N
    • SMILES: N#CC1C(=O)N(C2C=CC(F)=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 214.05400
  • Monoisotopic Mass: 214.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • PSA: 45.79000
  • LogP: 1.84828

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3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone Suppliers

Amadis Chemical Company Limited
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(CAS:929000-74-8)3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
Order Number:A859940
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):286.0
Email:sales@amadischem.com

Additional information on 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone

Introduction to 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone (CAS No. 929000-74-8)

3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone, identified by its Chemical Abstracts Service (CAS) number 929000-74-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridinone core substituted with a cyano group and a 4-fluorophenyl moiety, making it a structurally intriguing molecule with potential applications in drug discovery and synthesis of bioactive molecules.

The structural motif of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone encompasses both electron-withdrawing and electron-donating groups, which can modulate its reactivity and interactions with biological targets. The presence of the cyano group (–CN) introduces a polarized carbon-nitrogen bond, enhancing its ability to participate in hydrogen bonding and coordinate with metal ions, while the 4-fluorophenyl ring contributes to lipophilicity and electronic tuning through the fluorine atom's electronegativity.

Recent advancements in computational chemistry and molecular modeling have highlighted the versatility of this compound as a scaffold for designing novel pharmacophores. Researchers have leveraged its structural features to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The fluorine substituent, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug molecules.

In the context of oncology research, derivatives of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone have been investigated for their potential as kinase inhibitors. Kinases play pivotal roles in cell signaling cascades, and their dysregulation is often associated with tumor growth and progression. By modulating kinase activity through small-molecule inhibitors derived from this scaffold, researchers aim to develop therapies that selectively inhibit aberrant signaling pathways while minimizing off-target effects.

The cyano group in 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone also serves as a versatile handle for further functionalization. For instance, it can be reduced to an amine or converted into a carboxylic acid derivative, expanding the compound's utility in synthetic chemistry. This adaptability has made it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.

Moreover, the fluorophenyl ring contributes to the compound's lipophilicity, which is a critical parameter for oral bioavailability. Fluoroaromatics are well-documented for their ability to improve pharmacokinetic properties, making them attractive for drug development. The combination of these features—electron-withdrawing cyano group, fluorine-laden aromatic ring, and heterocyclic core—positions 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone as a promising candidate for further exploration.

Recent studies have also explored its role in developing antimicrobial agents. The unique electronic distribution within this molecule allows it to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes. Such interactions are being harnessed to create novel antibiotics that could combat resistant strains of pathogens.

The synthesis of 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone typically involves multi-step organic transformations starting from readily available precursors like 4-fluorobenzaldehyde and cyanoacetic acid derivatives. Advances in green chemistry have prompted researchers to optimize these synthetic routes for higher yields and reduced environmental impact, aligning with sustainable pharmaceutical practices.

In conclusion, 3-cyano-1-(4-fluorophenyl)-2(1H)-pyridinone (CAS No. 929000-74-8) represents a structurally rich compound with diverse applications in medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, particularly in oncology and antimicrobial research. As computational methods continue to refine our understanding of molecular interactions, compounds like this are poised to play increasingly significant roles in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:929000-74-8)3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone
A859940
Purity:99%
Quantity:1g
Price ($):286.0
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